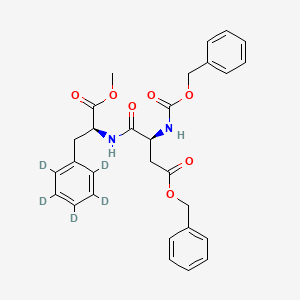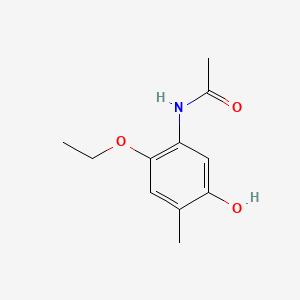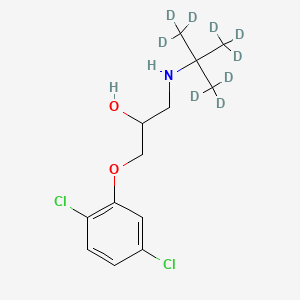
2-(Methylamino)-1-phenylbutan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-1-phenylbutan-1-one;hydrochloride, also known as 2-MAB-HCl, is a synthetic compound used in research laboratories for a variety of purposes. It is an organic compound that is composed of a phenyl group and a methyl group bonded to a butan-1-one backbone. This compound is a white crystalline solid at room temperature and is soluble in water and organic solvents. It is used in various research applications due to its ability to act as a substrate, inhibitor, or activator of enzymes, receptors, and transporters.
Scientific Research Applications
Neuroscience Research
Buphedrone is a stimulant of the phenethylamine and cathinone chemical classes . It has been found to increase spontaneous rodent locomotor activity, potentiate the release of dopamine from dopaminergic nerve terminals in the brain, and cause appetite suppression . This makes it a valuable compound for studying the neurochemical pathways involved in motivation, reward, and appetite regulation .
Behavioral Studies
Buphedrone has been used in behavioral studies to understand the effects of synthetic cathinones on behavior . It has been found to induce behaviors such as excitation, stereotypies, jumping, and aggressiveness . These findings can help researchers understand the behavioral effects of synthetic cathinones and develop treatments for substance abuse disorders .
Neurotoxicity Research
Buphedrone has been found to exert neurotoxic effects in vitro . It causes neuronal viability loss at certain concentrations, indicating its potential for causing neuronal damage . This makes it a useful compound for studying the mechanisms of neurotoxicity and developing potential neuroprotective strategies .
Pharmacokinetic Studies
Buphedrone has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion . This information is crucial for predicting its effects in the body, understanding its potential for toxicity, and developing strategies for its detection in biological samples .
Legal and Forensic Analysis
Buphedrone is a controlled substance in several countries . Its detection and identification are important in forensic analysis, particularly in cases involving drug trafficking and abuse . Therefore, it is used in the development and validation of analytical methods for the detection of synthetic cathinones in biological and environmental samples .
Chemical Sensor Development
Buphedrone has been used in the development of chemical sensors . For example, a film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants like Buphedrone . This research can lead to the development of new methods for the rapid and sensitive detection of synthetic cathinones .
Mechanism of Action
Target of Action
Buphedrone (Hydrochloride), also known as 2-(Methylamino)-1-phenylbutan-1-one;hydrochloride, primarily targets the dopaminergic nerve terminals in the brain . It potentiates the release of dopamine, a neurotransmitter that plays several important roles in the brain and body .
Mode of Action
Buphedrone increases spontaneous rodent locomotor activity by interacting with its primary target, the dopaminergic nerve terminals . This interaction results in the potentiation of dopamine release, leading to increased activity .
Biochemical Pathways
It is known that the compound is related to the naturally occurring compounds cathinone and cathine . It is also related to methamphetamine, differing by the β-ketone substituent (at the β-carbon) and an ethyl group replacing the methyl group at the carbon at the α-position relative to the amine .
Pharmacokinetics
It is known that buphedrone can be administered through various routes including vaporization, insufflation, intravenous injection, intramuscular injection, orally, and rectally . The compound is excreted in urine .
Result of Action
The action of Buphedrone leads to a range of effects. It causes appetite suppression and a potentially dangerous effect of decreasing the subjective feeling of thirst . The effects of Buphedrone have also been compared to methamphetamine, with more euphoria and less physical stimulation . Most commonly reported effects include elevated mood, euphoria, increased alertness, increased heart rate, talkativeness, increased empathy and sense of communication, increased sex drive, restlessness, insomnia, and increased motivation .
properties
IUPAC Name |
2-(methylamino)-1-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10,12H,3H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQBARDMJLAIJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166593-10-8 |
Source


|
| Record name | 166593-10-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

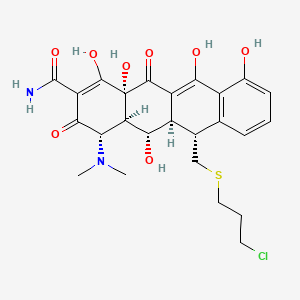


![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)
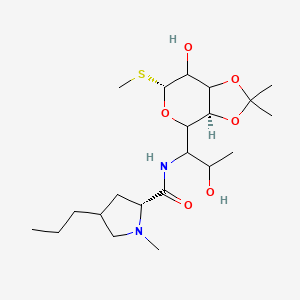
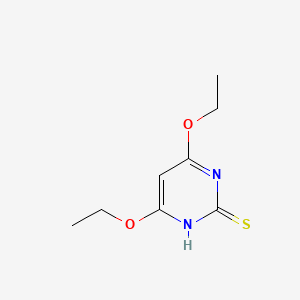
![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)



